molecular formula C9H9IO3 B13197325 2-[(2-Iodophenyl)methoxy]acetic acid

2-[(2-Iodophenyl)methoxy]acetic acid

Cat. No.: B13197325
M. Wt: 292.07 g/mol
InChI Key: NVXQHZJUTBQLRH-UHFFFAOYSA-N
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Description

2-[(2-Iodophenyl)methoxy]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of an iodine atom attached to the phenyl ring and a methoxy group linked to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Iodophenyl)methoxy]acetic acid can be synthesized through various methods. One common approach involves the reaction of 2-iodophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-iodophenol is replaced by the chloroacetic acid moiety, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodophenyl)methoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deiodinated phenylmethoxyacetic acid.

    Substitution: Formation of various substituted phenylmethoxyacetic acids depending on the substituent introduced.

Scientific Research Applications

2-[(2-Iodophenyl)methoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Iodophenyl)methoxy]acetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Iodophenyl)methoxy]acetic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

2-[(2-iodophenyl)methoxy]acetic acid

InChI

InChI=1S/C9H9IO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

NVXQHZJUTBQLRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCC(=O)O)I

Origin of Product

United States

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